molecular formula C56H100N16O17S B1678988 Polymyxin B sulphate CAS No. 1405-20-5

Polymyxin B sulphate

Número de catálogo: B1678988
Número CAS: 1405-20-5
Peso molecular: 1301.6 g/mol
Clave InChI: HFMDLUQUEXNBOP-FNGFGNHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

p-Metoxibencilo (PMB) es un compuesto químico ampliamente utilizado en la síntesis orgánica como grupo protector para alcoholes y otros grupos funcionales nucleófilos. Introducido por Yonemitsu en 1982, PMB es conocido por su capacidad de proteger los alcoholes como éteres menos reactivos y se puede desproteger bajo condiciones específicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El método principal para sintetizar éteres PMB es la síntesis de éter de Williamson. Esta reacción implica el uso de una base moderadamente fuerte para generar un alcóxido, que luego sufre una sustitución nucleófila con un agente activado como el cloruro de p-metoxibencilo (PMB-Cl). Las condiciones típicas incluyen hidruro de sodio en tetrahidrofurano o dimetilformamida, aunque también se pueden usar bases más fuertes como el n-butil litio .

Métodos de Producción Industrial: La producción industrial de éteres PMB a menudo implica el uso de tricloroacetimato de PMB, que puede proteger compuestos sensibles a la base en condiciones ácidas. Este método es ventajoso debido a su mayor reactividad y capacidad para proteger alcoholes terciarios impedidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Polymyxin B sulfate disrupts the outer membrane of gram-negative bacteria by binding to lipopolysaccharides, leading to increased permeability and cell death. Its mechanism of action involves electrostatic interactions with the bacterial membrane, displacing calcium and magnesium ions that stabilize the membrane structure . Due to its unique properties, polymyxin B sulfate is often reserved for serious infections where other antibiotics are ineffective.

Clinical Applications

  • Treatment of Infections :
    • Urinary Tract Infections : Polymyxin B sulfate is indicated for treating urinary tract infections caused by susceptible strains of Pseudomonas aeruginosa and other gram-negative bacteria .
    • Meningitis : It is used in serious infections such as meningitis caused by Haemophilus influenzae when less toxic alternatives are ineffective .
    • Bloodstream Infections : Effective against bloodstream infections caused by multidrug-resistant organisms, particularly Acinetobacter baumannii and Enterobacteriaceae .
  • Topical Applications :
    • Polymyxin B sulfate is commonly used in combination with other agents like neomycin and hydrocortisone for treating otitis externa (ear infections) and conjunctivitis (eye infections) caused by susceptible bacteria .
  • Inhalation Therapy :
    • Off-label use includes aerosolized formulations for patients with cystic fibrosis suffering from chronic pulmonary infections due to Pseudomonas aeruginosa. This method targets lung infections directly, minimizing systemic exposure .

Case Studies

  • A case report documented the successful use of polymyxin B in a 62-year-old male with multi-drug resistant Escherichia coli bacteraemia. The patient was treated with a regimen that included polymyxin B, leading to clinical improvement despite underlying health issues like diabetes and chronic kidney disease .
  • A study involving 55 pediatric patients showed that intravenous polymyxin B had a 52.7% effective rate against carbapenem-resistant gram-negative bacterial infections. However, it also highlighted a 27.3% incidence rate of acute kidney injury during treatment, emphasizing the need for careful monitoring .

Safety and Side Effects

Despite its effectiveness, polymyxin B sulfate has notable nephrotoxic and neurotoxic side effects. Cases of respiratory paralysis associated with polymyxin therapy have been reported, indicating potential risks in vulnerable populations . Monitoring renal function during treatment is crucial to mitigate these risks, particularly in patients receiving high doses or those with pre-existing renal impairment .

Summary Table of Applications

Application AreaDescription
Urinary Tract InfectionsTreatment for infections caused by susceptible gram-negative bacteria like Pseudomonas aeruginosa.
MeningitisUsed when less toxic alternatives fail; effective against Haemophilus influenzae.
Bloodstream InfectionsEffective against multidrug-resistant organisms such as Acinetobacter baumannii.
Topical UseCommonly combined with neomycin for ear and eye infections.
Inhalation TherapyUsed off-label for cystic fibrosis patients with chronic lung infections.

Comparación Con Compuestos Similares

Q & A

Basic Research Questions

Q. What are the standardized protocols for determining the minimum inhibitory concentration (MIC) of Polymyxin B sulphate against multidrug-resistant Gram-negative bacteria?

  • Methodological Answer : MIC determination should follow Clinical and Laboratory Standards Institute (CLSI) guidelines. Use broth microdilution with cation-adjusted Mueller-Hinton broth, as this minimizes cation interference with polymyxins . Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and validate results against literature data. Note that agar dilution methods may underestimate MIC due to poor diffusion of polymyxins .

Q. How should researchers address discrepancies in this compound’s cytotoxicity data across in vitro studies?

  • Methodological Answer : Variations often arise from differences in cell lines, exposure times, or endotoxin contamination. Standardize protocols by:

  • Using primary human renal proximal tubular cells (RPTECs) for nephrotoxicity studies.
  • Including endotoxin-free controls (e.g., Limulus Amebocyte Lysate assay).
  • Reporting exact concentrations (µg/mL) and exposure durations. Cross-reference with cytotoxicity mechanisms outlined in studies using fluorescence-based apoptosis assays .

Q. What are the critical steps for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer :

  • Synthesis : Follow solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring proper protection of reactive groups (e.g., Dab residues). Purify via reversed-phase HPLC .
  • Characterization : Use LC-MS for molecular weight confirmation (expected m/z ~1301.56) and NMR (¹H, ¹³C) to verify cyclic heptapeptide structure. Purity should exceed 95% by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study this compound’s synergism with other antibiotics?

  • Methodological Answer :

  • Use checkerboard assays or time-kill kinetics to quantify synergy (FIC index ≤0.5). Prioritize combinations with carbapenems or aminoglycosides, as these exhibit clinically relevant synergism against Acinetobacter baumannii .
  • Include mechanistic studies (e.g., outer membrane permeability assays with fluorescent probes like N-phenyl-1-naphthylamine) to validate synergy pathways .

Q. What strategies are recommended for resolving contradictory data on this compound’s mechanism of bacterial membrane disruption?

  • Methodological Answer :

  • Combine biophysical techniques:
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid A (KD values typically <1 µM).
  • Electron Microscopy : Visualize membrane blebbing in E. coli treated with sub-MIC concentrations.
  • Calcein Leakage Assays : Quantify liposome destabilization using fluorescent dyes .
  • Reconcile discrepancies by standardizing lipid composition (e.g., 70% phosphatidylethanolamine, 30% phosphatidylglycerol) in model membranes .

Q. How should researchers design in vivo studies to evaluate this compound’s nephrotoxicity while controlling for confounding variables?

  • Methodological Answer :

  • Use murine models with controlled hydration status and standardized dosing (e.g., 5 mg/kg/day IV). Monitor serum creatinine, blood urea nitrogen (BUN), and kidney histopathology.
  • Control for endotoxin-induced inflammation via LPS-neutralizing agents. Include pharmacokinetic analyses (AUC/MIC ratios) to correlate exposure with toxicity .

Q. Data Presentation and Reproducibility Guidelines

  • Table 1 : Key Physicochemical Properties of this compound

    PropertyMethodReference Values
    Molecular WeightLC-MS1301.56 g/mol
    SolubilityUSP Dissolution Apparatus>50 mg/mL in H₂O
    Stability (pH 7.4, 25°C)HPLC Purity Over Time>90% after 24 hours
    LogPShake-Flask Method-3.2 (hydrophilic)
    Source:

Q. Critical Considerations for Manuscript Preparation

  • Avoid Common Errors : Do not omit batch-to-batch variability data in synthesis studies. Report polymorphic forms (e.g., sulfate salt vs. free base) explicitly .
  • Ethical Reporting : Disclose conflicts of interest if using commercially sourced this compound. Adhere to ARRIVE guidelines for in vivo studies .

Propiedades

Número CAS

1405-20-5

Fórmula molecular

C56H100N16O17S

Peso molecular

1301.6 g/mol

Nombre IUPAC

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1

Clave InChI

HFMDLUQUEXNBOP-FNGFGNHXSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

SMILES isomérico

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

SMILES canónico

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Apariencia

Solid powder

Key on ui other cas no.

1405-20-5

Descripción física

Solid

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

1405-20-5

Vida útil

>3 years if stored properly

Solubilidad

7.44e-02 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Aerosporin
Polymyxin B
Polymyxin B Sulfate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.